Halityloside D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

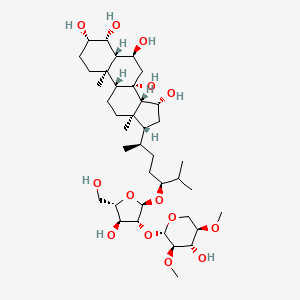

Halityloside D is a natural product found in Certonardoa semiregularis with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Halityloside D has been primarily studied for its cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity of this compound against different cancer cell lines based on available studies.

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| LNCaP (Prostate) | 31.80 | |

| RPMI-7951 (Melanoma) | 48.00 | |

| T-47D (Breast) | 40.00 |

Case Study Insights

- Prostate Cancer : In vitro studies indicated that this compound exhibited moderate cytotoxicity against the LNCaP prostate cancer cell line with an IC50 value of 31.80 µM. This suggests potential as a therapeutic agent for prostate cancer treatment, although further research is needed to evaluate its effects on non-tumorigenic cells.

- Melanoma : The RPMI-7951 melanoma cell line was tested with various saponins, including this compound, which showed significant cytotoxic effects. This highlights the potential of this compound in targeting melanoma cells, which are often resistant to conventional therapies.

- Breast Cancer : In studies involving T-47D breast cancer cells, this compound demonstrated an ability to inhibit cell viability, indicating its broader applicability in treating different types of cancer.

Antimicrobial Properties

Research into the antimicrobial properties of this compound has revealed promising results against several bacterial strains. Saponins are known for their ability to disrupt microbial membranes, which may contribute to their antibacterial activity.

Case Study Insights

- Bacterial Strains : this compound has been evaluated against various pathogenic bacteria, demonstrating effective inhibition of growth. Specific studies have shown that saponins can disrupt bacterial membranes, leading to cell lysis and death.

Future Research Directions

Despite the promising applications of this compound, several areas require further investigation:

- In Vivo Studies : Most current research is limited to in vitro studies; hence, animal models are necessary to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its effects can aid in optimizing its use as a therapeutic agent.

- Synergistic Effects : Investigating potential synergistic effects with existing chemotherapeutics could enhance treatment efficacy and reduce resistance in cancer therapies.

Eigenschaften

CAS-Nummer |

102046-49-1 |

|---|---|

Molekularformel |

C39H68O14 |

Molekulargewicht |

760.9 g/mol |

IUPAC-Name |

(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R,5S)-5-[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol |

InChI |

InChI=1S/C39H68O14/c1-18(2)24(51-36-33(30(45)25(16-40)52-36)53-35-32(49-7)31(46)26(48-6)17-50-35)9-8-19(3)20-14-22(42)34-37(20,4)13-11-27-38(5)12-10-21(41)29(44)28(38)23(43)15-39(27,34)47/h18-36,40-47H,8-17H2,1-7H3/t19-,20-,21+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 |

InChI-Schlüssel |

WRQWUNHMUXGXID-RNZYKZAGSA-N |

SMILES |

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4O)O)C)O)O)C)O)OC5C(C(C(O5)CO)O)OC6C(C(C(CO6)OC)O)OC |

Isomerische SMILES |

C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)OC)O)OC)[C@H]3C[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@]4(C[C@@H]([C@@H]6[C@@]5(CC[C@@H]([C@@H]6O)O)C)O)O)C)O |

Kanonische SMILES |

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4O)O)C)O)O)C)O)OC5C(C(C(O5)CO)O)OC6C(C(C(CO6)OC)O)OC |

Synonyme |

halityloside D |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.